3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride
Description
3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted at the meta position with a 4-morpholinylbutoxy group. This compound is often explored in medicinal chemistry for its structural versatility, particularly in the development of protease inhibitors or kinase-targeted therapies .
Properties
IUPAC Name |
3-(4-morpholin-4-ylbutoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c17-13-14-4-3-5-15(12-14)19-9-2-1-6-16-7-10-18-11-8-16;/h3-5,12-13H,1-2,6-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAJXGLKMBKLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(4-morpholinyl)butanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring and butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-[4-(4-Morpholinyl)butoxy]benzoic acid.
Reduction: 3-[4-(4-Morpholinyl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical differences between 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride and related compounds:
*Estimated based on structural similarity to para isomer.
Substituent Position and Physicochemical Properties
- Meta vs. Para Substitution: The meta-substituted compound (target) exhibits distinct electronic and steric effects compared to its para-substituted analog.
- Morpholine vs. Piperazine : Replacing morpholine with piperazine (as in 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one HCl) introduces additional nitrogen atoms, increasing basicity and hydrogen-bonding capacity. This modification is critical for targeting enzymes with polar active sites .
Functional Group Impact on Reactivity
- Aldehyde vs. Ketone : The aldehyde group in the target compound is more reactive than the ketone in 1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one HCl, enabling faster Schiff base formation or participation in click chemistry.
- Sulfonyl Groups : Benzimidazole derivatives (e.g., 3q, 3r) incorporate sulfonyl groups, which enhance binding to hydrophobic pockets in biological targets like H+/K+-ATPase (relevant to antiulcer drugs) .
Biological Activity
3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is a compound characterized by its unique structure, which includes a benzaldehyde moiety, a butoxy group, and a morpholine ring. Its chemical formula is C15H22ClNO3, with a molecular weight of approximately 300 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications in chemistry and biology.
The biological activity of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. Additionally, it may modulate receptor activity, acting as an agonist or antagonist, which influences cellular signaling pathways.
Potential Therapeutic Applications
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Anti-Cancer Activity : Investigations have shown that it may possess anti-cancer properties, potentially inhibiting tumor growth through various mechanisms.
- Neurological Modulation : The morpholine component suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.
- Enzyme Inhibition : It has been utilized in studies focusing on enzyme interactions, serving as a probe in biochemical assays.
Case Studies and Research Findings
- Anti-Cancer Studies : A study conducted on the anti-cancer effects of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
- Neurotransmitter Interaction : Another research project explored its effects on neurotransmitter receptors. The findings suggested that the compound could enhance the activity of certain neurotransmitters, leading to improved synaptic transmission and potential therapeutic benefits for conditions like depression and anxiety.
- Enzyme Interaction Studies : A series of experiments assessed its role as an enzyme inhibitor. Results indicated that it effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.
Comparative Analysis
To better understand the uniqueness of 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride, a comparison with similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(4-Morpholinobutoxy)benzaldehyde | Contains morpholine and butoxy groups; lacks hydrochloride | More hydrophobic due to absence of salt |
| 2-[4-(4-Morpholinyl)butoxy]benzaldehyde | Similar structure but differs in substitution position | May exhibit different biological activities |
| 3-[2-(1-Piperidinyl)ethoxy]benzaldehyde | Contains piperidine instead of morpholine | Different receptor interaction profile |
The distinct arrangement of functional groups in 3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride influences its biological activity and chemical reactivity compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
